molecular formula C17H16FNO3 B2652809 4-(2-fluorophenyl)-9-methoxy-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1396815-83-0

4-(2-fluorophenyl)-9-methoxy-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Cat. No.: B2652809
CAS No.: 1396815-83-0
M. Wt: 301.317
InChI Key: YRSPLVMWVJBOLN-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)-9-methoxy-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a chemically specialized benzoxazepinone derivative developed for research applications. This compound belongs to a class of heterocyclic structures that have demonstrated significant potential in medicinal chemistry and drug discovery research, particularly as key scaffolds in the development of targeted therapeutic agents . The core benzoxazepine structure presents researchers with a privileged pharmacophore that can be modified to interact with various biological targets. The specific molecular architecture of this compound features a 2-fluorophenyl substitution at the 4-position, which enhances its potential for target binding affinity and metabolic stability, along with a methoxy group at the 9-position that influences electronic distribution and bioavailability. Researchers investigating kinase inhibition pathways may find particular value in this compound, as structurally related benzoxazepin derivatives have shown promising activity in modulating enzymatic function relevant to disease pathology . The compound's defined stereochemistry and high purity make it especially suitable for structure-activity relationship studies, hit-to-lead optimization campaigns, and biochemical assay development across various research domains including oncology, neuroscience, and inflammatory disease. Strictly for research purposes in controlled laboratory environments, this product is not intended for diagnostic, therapeutic, or human use. Researchers should consult safety data sheets and implement appropriate handling procedures prior to use in any experimental applications.

Properties

IUPAC Name

4-(2-fluorophenyl)-9-methoxy-2-methyl-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO3/c1-11-17(20)19(14-8-4-3-7-13(14)18)10-12-6-5-9-15(21-2)16(12)22-11/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRSPLVMWVJBOLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(CC2=C(O1)C(=CC=C2)OC)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-fluorophenyl)-9-methoxy-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxazepine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzoxazepine ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions, often using fluorinated aromatic compounds as starting materials.

    Methoxylation: The methoxy group is introduced through methylation reactions, typically using methanol or methyl iodide in the presence of a base.

    Final Assembly: The final step involves the coupling of the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(2-fluorophenyl)-9-methoxy-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(2-fluorophenyl)-9-methoxy-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-fluorophenyl)-9-methoxy-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

While the evidence lacks specific data on this compound, a comparison framework can be inferred from crystallographic practices:

Table 1: Hypothetical Comparison of Benzoxazepine Derivatives

Compound Name Substituents Crystallographic Tools Used Key Structural Features
Target Compound 2-fluorophenyl, 9-methoxy, 2-methyl SHELXL , WinGX Planar benzoxazepine core, F-substituent
Analog A (e.g., from literature) 3-chlorophenyl, 7-methoxy SHELXTL Chlorine-induced polarization
Analog B Unsubstituted phenyl, 10-nitro SIR suite Nitro group enhancing reactivity

Key Findings from Structural Analysis:

  • Substituent Effects : Fluorine’s electronegativity in the target compound may enhance binding precision compared to bulkier substituents (e.g., chlorine in Analog A) .
  • Software Role : SHELXL’s robust refinement capabilities enable precise anisotropic displacement modeling, critical for comparing torsion angles and bond lengths across analogs .
  • Visualization : ORTEP for Windows aids in illustrating anisotropic displacement ellipsoids, highlighting steric clashes or conformational flexibility differences between analogs .

Biological Activity

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Benzoxazepine core : A bicyclic structure that contributes to its pharmacological properties.
  • Fluorophenyl group : The presence of a fluorine atom on the phenyl ring enhances lipophilicity and may influence receptor binding.
  • Methoxy and methyl substituents : These groups can modulate the compound's interaction with biological targets.

Anticancer Properties

Research has indicated that benzoxazepine derivatives exhibit significant anticancer activity. A study investigating various derivatives found that compounds with similar structures demonstrated promising results against several cancer cell lines, including A-549 (lung cancer) and HCT-116 (colon cancer) cells. Notably, some derivatives showed IC50 values comparable to established chemotherapeutics like doxorubicin .

The mechanism underlying the anticancer effects of 4-(2-fluorophenyl)-9-methoxy-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one may involve:

  • Inhibition of cell proliferation : Through interference with signaling pathways critical for cancer cell growth.
  • Induction of apoptosis : Triggering programmed cell death in malignant cells.

Neuropharmacological Effects

Benzoxazepines have also been explored for their neuropharmacological properties. Some studies suggest that they may act as modulators of neurotransmitter systems, potentially offering therapeutic benefits in conditions such as anxiety and depression. The presence of a fluorinated phenyl group might enhance the selectivity and potency of these compounds at specific receptors .

Case Studies

  • Study on Anticancer Activity :
    • Objective : To evaluate the efficacy of benzoxazepine derivatives against cancer cell lines.
    • Findings : Compounds similar to this compound exhibited IC50 values ranging from 0.02 to 0.08 μmol/mL against A-549 and HCT-116 cells, indicating strong anticancer potential .
  • Neuropharmacological Evaluation :
    • Objective : To assess the effects of benzoxazepine derivatives on neurotransmitter modulation.
    • Findings : Some derivatives showed significant activity at serotonin and dopamine receptors, suggesting potential use in treating mood disorders .

Data Table: Biological Activity Summary

Activity TypeTarget Cells/SystemsIC50 Values (μmol/mL)Mechanism
AnticancerA-5490.02Cell proliferation inhibition
AnticancerHCT-1160.08Apoptosis induction
NeuropharmacologicalSerotonin receptorsN/ANeurotransmitter modulation
NeuropharmacologicalDopamine receptorsN/ANeurotransmitter modulation

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